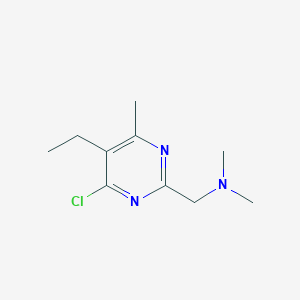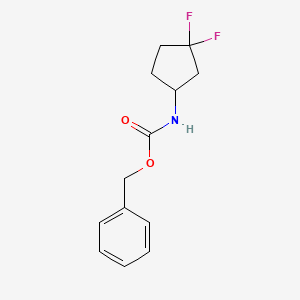![molecular formula C7H14N2O2 B8658303 [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL](/img/structure/B8658303.png)
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL
概要
説明
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL is a chiral compound with a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperazine.
Acetylation: The piperazine is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxymethylation: The acetylated piperazine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acetylation and hydroxymethylation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Acetyl-2-piperazinecarboxylic acid.
Reduction: 4-Ethyl-2-piperazinemethanol.
Substitution: 4-Acetyl-2-piperazinealkyl derivatives.
科学的研究の応用
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
類似化合物との比較
Similar Compounds
®-4-Acetyl-2-piperazinemethanol: The enantiomer of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL, which may have different biological activities.
4-Acetylpiperazine: Lacks the hydroxymethyl group, leading to different chemical properties and reactivity.
2-Piperazinemethanol: Lacks the acetyl group, resulting in different biological and chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-[(3S)-3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3/t7-/m0/s1 |
InChIキー |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N1CCN[C@@H](C1)CO |
正規SMILES |
CC(=O)N1CCNC(C1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
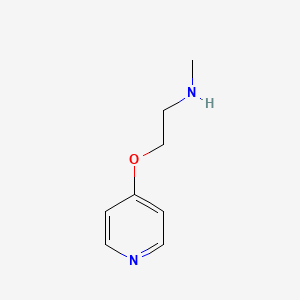
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)
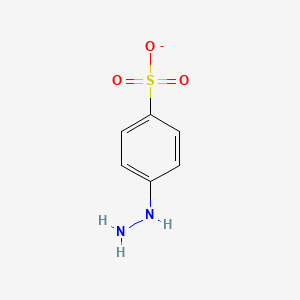
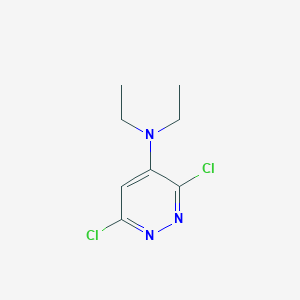

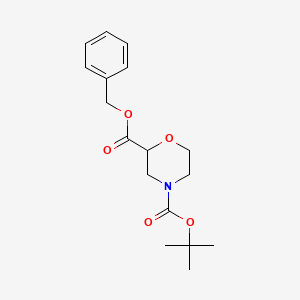
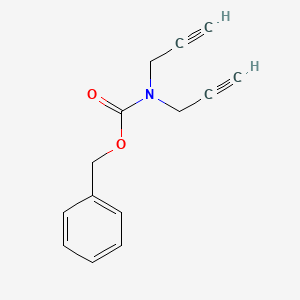
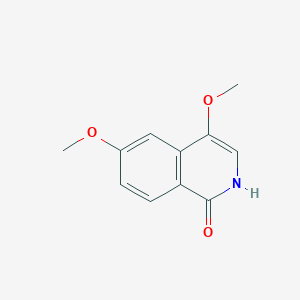


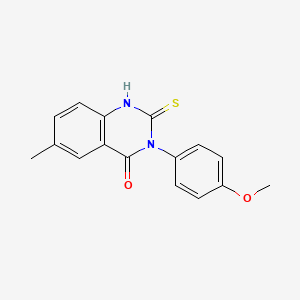
![1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B8658321.png)
